N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

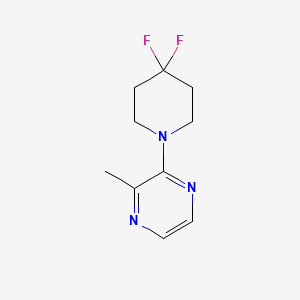

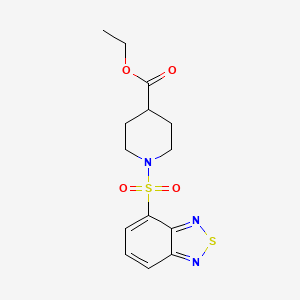

N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide is a compound that can be associated with a class of substances that include a thiophene moiety linked to an isonicotinamide group. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiophene ring and an isonicotinamide moiety. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff bases and the use of isonicotinoyl isothiocyanate as a starting material. For instance, the synthesis of (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide, a polydentate O-N-S-tridentate Schiff base ligand, was achieved by reacting isonicotinohydrazide with a thiophene-derived aldehyde . Similarly, N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, and MS. For example, the structure of the O-N-S-ligand was determined by XRD-crystal diffraction and characterized by multiple spectroscopic techniques . These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various interactions. The thiourea group in N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas was shown to create a hydrophobic microenvironment that favors hydrogen bonding interactions . This suggests that the thiophene and isonicotinamide components in this compound could also engage in specific chemical reactions, particularly those involving hydrogen bonding and coordination to metal centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The hydrophobic microenvironment around the thiourea group affects the compound's solubility and interaction with anions in aqueous solutions . The thermal stability of the compounds and their complexes can be evaluated by thermogravimetric analysis (TG), as demonstrated for the (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide ligand and its Cu(II) complex . These properties are essential for the potential application of these compounds in various domains, including their use as ligands in coordination chemistry or as active pharmaceutical ingredients.

Aplicaciones Científicas De Investigación

Doubly Dearomatising Intramolecular Coupling

Isonicotinamides with substituents like N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl undergo cyclisation when induced by an electrophile, leading to spirocyclic or doubly spirocyclic compounds where both nucleophilic and electrophilic heterocycles are dearomatised. This process is significant for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (H. Brice & J. Clayden, 2009).

Anion Binding in Aqueous Solutions

Isonicotinamido-based simple synthetic neutral receptors have shown to influence the ability to bind anions in aqueous solutions, creating a hydrophobic microenvironment that favors hydrogen bonding interactions. This finding is crucial for developing new sensors and separators for environmental and analytical applications (Rui Yang et al., 2008).

AMPA Receptor Potentiation

A unique class of compounds, including N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide, has been identified for their potentiation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. These compounds are instrumental in advancing our understanding of neurotransmission and have potential therapeutic applications for cognitive deficits in disorders like schizophrenia (Christopher L. Shaffer et al., 2015).

Anticonvulsant Agents

Novel N-substituted-3-chloro-2-azetidinone derivatives have been synthesized and shown to exhibit anticonvulsant activity. Such research is pivotal for developing new medications for treating seizure disorders, demonstrating the potential of thiophene derivatives in medicinal chemistry (Hozaifa Hasan et al., 2011).

Antimicrobial Evaluation

A series of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives have been synthesized and displayed good antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. Such findings are crucial for the ongoing battle against antibiotic-resistant bacteria, highlighting the importance of thiophene derivatives in developing new antimicrobial agents (S. Ramachandran, 2017).

Mecanismo De Acción

Target of Action

The primary targets of N-(1-(thiophen-2-yl)propan-2-yl)isonicotinamide, an analogue of amphetamine where the phenyl ring has been replaced by thiophene , are likely to be the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

This compound functions as a norepinephrine-dopamine reuptake inhibitor . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to enhanced neuronal signaling. This results in stimulant effects similar to those of amphetamine, but with around one third the potency .

Biochemical Pathways

The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative . This metabolic pathway plays a significant role in the compound’s pharmacological activity.

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism into active metabolites, which contribute to its pharmacological effects . The compound’s N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into an inactive form . This process impacts the compound’s bioavailability and duration of action.

Result of Action

The inhibition of norepinephrine and dopamine reuptake by this compound leads to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neuronal signaling and produces a stimulant effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s metabolism and subsequent effects can be affected by factors such as the individual’s liver function and the presence of other drugs that may interact with the same metabolic pathways

Propiedades

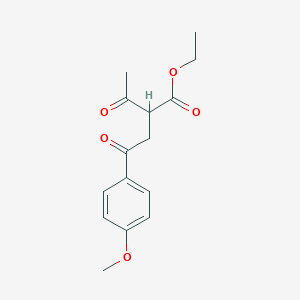

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-10(9-12-3-2-8-17-12)15-13(16)11-4-6-14-7-5-11/h2-8,10H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEQERPPKMKBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3017040.png)

![3-Bromo-7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine;dihydrochloride](/img/structure/B3017046.png)

![2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B3017050.png)

![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol](/img/structure/B3017051.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3017056.png)